4-phenyl-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}oxane-4-carboxamide
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Overview
Description
The compound “4-phenyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide” is a complex organic molecule that contains several functional groups and structural motifs, including a phenyl group, a pyridine ring, a thiophene ring, and a tetrahydropyran ring .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex, given the presence of multiple rings and functional groups. The presence of nitrogen in the pyridine ring and sulfur in the thiophene ring could potentially introduce interesting electronic effects .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar amide group could enhance its solubility in polar solvents .Scientific Research Applications
Heterocyclic Synthesis and Biological Activities
Thiophenylhydrazonoacetates in Heterocyclic Synthesis : The study by Mohareb et al. (2004) explores the synthesis of thiophenylhydrazonoacetates and their reactivity towards different nitrogen nucleophiles to yield a variety of heterocyclic derivatives, indicating a method for developing potentially bioactive compounds (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Microwave-assisted Synthesis for Biological Activities : El‐Borai et al. (2013) reported on the microwave-assisted synthesis of pyrazolopyridine derivatives and their evaluation for antioxidant, antitumor, and antimicrobial activities. This highlights the therapeutic potential of structurally related compounds (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).
Synthesis of Tetrahydropyrimidine and Related Derivatives
- Tetrahydropyrimidine-2-thione Synthesis : Fadda et al. (2013) utilized N-(2-pyridyl)-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide as a key intermediate for synthesizing new tetrahydropyrimidine-2-thione derivatives, showing the versatility of these compounds in generating a wide range of heterocyclic structures (Fadda, Bondock, Khalil, & Tawfik, 2013).
Coordination Polymers and Structural Diversity
- Copper(II) and Silver(I) Coordination Polymers : The study by Yeh, Chen, & Wang (2008) on the synthesis of new dipyridyl ligands with metal salts demonstrates the role of ligand conformation in the structural diversity of coordination polymers, underscoring the compound's potential in material science applications (Yeh, Chen, & Wang, 2008).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-phenyl-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]oxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2S/c25-21(22(10-13-26-14-11-22)18-7-2-1-3-8-18)24-16-17-6-4-12-23-20(17)19-9-5-15-27-19/h1-9,12,15H,10-11,13-14,16H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTLDJBTSRUPAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCC3=C(N=CC=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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